molecular formula C16H20N2O3 B5403052 3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B5403052
M. Wt: 288.34 g/mol
InChI Key: OMBDVMJZNSFCTI-UHFFFAOYSA-N
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Description

3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid, also known as BOC-protected trans-4-hydroxy-L-proline, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acidd trans-4-hydroxy-L-proline is based on its ability to inhibit the activity of enzymes involved in the biosynthesis of various important molecules. Specifically, it has been shown to inhibit the activity of prolyl hydroxylase, an enzyme that catalyzes the hydroxylation of proline residues in collagen and other proteins. This inhibition can lead to the modulation of various physiological and biochemical processes, including the regulation of cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects
3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acidd trans-4-hydroxy-L-proline has been shown to have a range of biochemical and physiological effects, including the modulation of collagen synthesis, the inhibition of angiogenesis, and the regulation of immune responses. It has also been studied for its potential applications in the treatment of various diseases, including cancer, fibrosis, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acidd trans-4-hydroxy-L-proline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acidd trans-4-hydroxy-L-proline, including the development of new synthesis methods and the optimization of existing methods. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other potential future directions include the study of its effects on other important molecules and the development of new drug delivery systems for improved efficacy and safety.

Synthesis Methods

3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acidd trans-4-hydroxy-L-proline can be synthesized through a multistep process that involves the protection of the hydroxyl group of L-proline with a BOC group, followed by the addition of a pyridine ring to the amino group of the protected proline. The resulting compound is then deprotected to yield 3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acidd trans-4-hydroxy-L-proline. This synthesis method has been extensively studied and optimized, with various modifications and improvements reported in the literature.

Scientific Research Applications

3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acidd trans-4-hydroxy-L-proline has been widely used in scientific research due to its potential applications in the fields of medicine and biotechnology. It has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of various important molecules, including collagen, elastin, and glycosaminoglycans. This inhibition can lead to a range of physiological and biochemical effects, including the modulation of cell proliferation, differentiation, and migration.

properties

IUPAC Name

3-(pyridin-4-ylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(18-9-10-5-7-17-8-6-10)13-11-1-3-12(4-2-11)14(13)16(20)21/h5-8,11-14H,1-4,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBDVMJZNSFCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

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